3-(1H-indol-5-yl)benzaldehyde
Overview
Description
3-(1H-indol-5-yl)benzaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The structure of this compound consists of an indole ring fused to a benzaldehyde moiety, making it a unique and versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)benzaldehyde typically involves the formation of the indole ring followed by the introduction of the benzaldehyde group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole can then be further functionalized to introduce the benzaldehyde group.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the benzaldehyde group to the indole ring. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic processes, such as those involving palladium or other transition metals, are often preferred due to their high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Condensation: Condensation reactions typically use amines and may require acidic or basic catalysts.
Major Products Formed
Oxidation: 3-(1H-indol-5-yl)benzoic acid
Reduction: 3-(1H-indol-5-yl)benzyl alcohol
Substitution: Various halogenated or nitrated indole derivatives
Condensation: Schiff bases and other condensation products
Scientific Research Applications
3-(1H-indol-5-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-5-yl)benzaldehyde depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The indole ring is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)benzaldehyde: Similar structure but with the indole ring attached at the 3-position instead of the 5-position.
3-(1H-indol-2-yl)benzaldehyde: Similar structure but with the indole ring attached at the 2-position.
3-(1H-indol-4-yl)benzaldehyde: Similar structure but with the indole ring attached at the 4-position.
Uniqueness
3-(1H-indol-5-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole ring attachment can affect the compound’s electronic properties and steric interactions, leading to differences in its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-(1H-indol-5-yl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-10,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKUZYEHOVYSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399742 | |
Record name | 3-(1H-indol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210888-94-1 | |
Record name | 3-(1H-indol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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